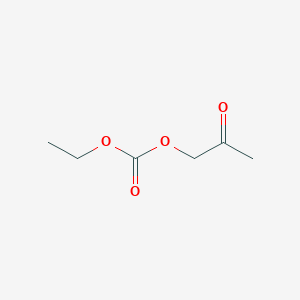
Carbonic acid, ethyl 2-oxopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonic acid, ethyl 2-oxopropyl ester can be synthesized through the esterification of carbonic acid with ethyl 2-oxopropyl alcohol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
Carbonic acid+Ethyl 2-oxopropyl alcohol→Carbonic acid, ethyl 2-oxopropyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are heated under controlled conditions. The reaction is carried out in the presence of an acid catalyst, and the ester is subsequently purified through distillation or other separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, ethyl 2-oxopropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbonic acid and ethyl 2-oxopropyl alcohol.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, while basic hydrolysis (saponification) uses a base such as sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent for esters.
Substitution: Nucleophiles such as Grignard reagents can be used to replace the alkoxy group in the ester.
Major Products Formed
Hydrolysis: Carbonic acid and ethyl 2-oxopropyl alcohol.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbonic acid, ethyl 2-oxopropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and anti-inflammatory agent.
Medicine: Research is being conducted on its potential therapeutic applications, such as in the treatment of inflammatory diseases and as a protective agent against oxidative stress.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of carbonic acid, ethyl 2-oxopropyl ester involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways, modulating their activity to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different functional groups.
Methyl pyruvate: Similar in structure but with a methyl group instead of an ethyl group.
Propyl carbonate: Similar ester with a propyl group instead of an ethyl group.
Uniqueness
Carbonic acid, ethyl 2-oxopropyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
105235-63-0 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
ethyl 2-oxopropyl carbonate |
InChI |
InChI=1S/C6H10O4/c1-3-9-6(8)10-4-5(2)7/h3-4H2,1-2H3 |
InChI Key |
SKRLBQJHSKOQOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















